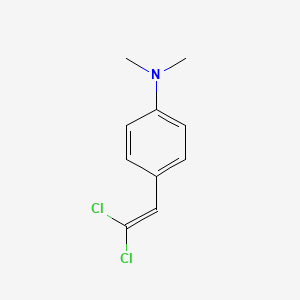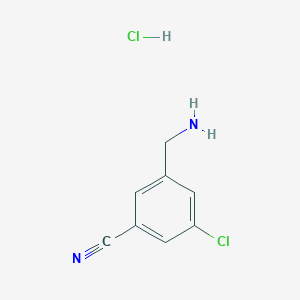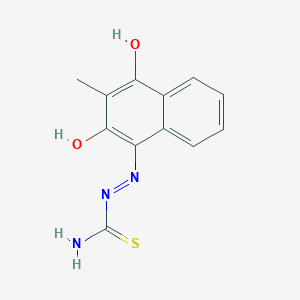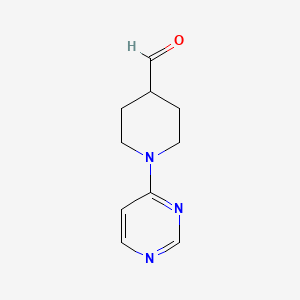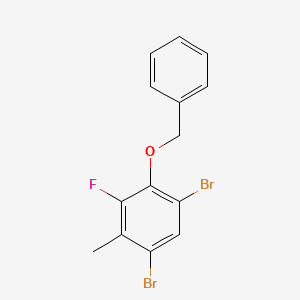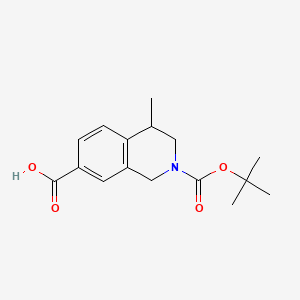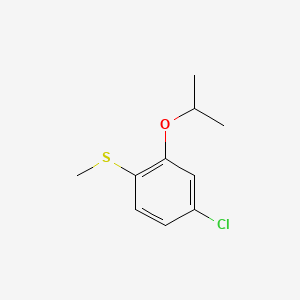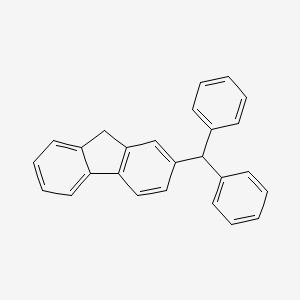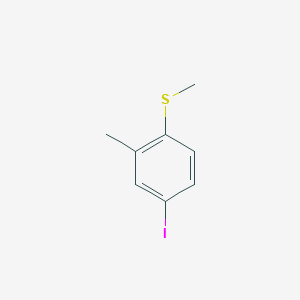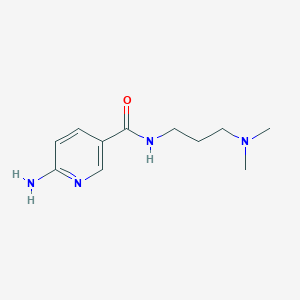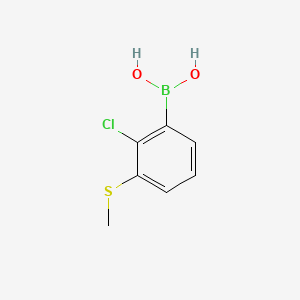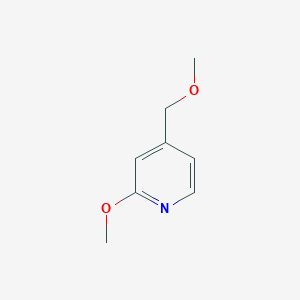
(S)-4-Amino-4-(3-fluorophenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol is an organic compound that features an amino group, a fluorophenyl group, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-4-(3-fluorophenyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-aminobutanol.
Grignard Reaction: The 3-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Reductive Amination: The intermediate alcohol is then subjected to reductive amination with 4-aminobutanol to yield the final product.
Industrial Production Methods
Industrial production methods for (4S)-4-amino-4-(3-fluorophenyl)butan-1-ol may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-4-(3-fluorophenyl)butan-2-one.
Reduction: Formation of 4-amino-4-(3-fluorophenyl)butane.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-amino-4-(3-fluorophenyl)butan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)butan-1-ol
- (S)-1-(3-Fluorophenyl)propan-1-ol
- 4-(4-Chlorophenyl)butan-1-ol
Uniqueness
(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(4S)-4-amino-4-(3-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H14FNO/c11-9-4-1-3-8(7-9)10(12)5-2-6-13/h1,3-4,7,10,13H,2,5-6,12H2/t10-/m0/s1 |
InChI Key |
UVFVAQSHXRLLMX-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CCCO)N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


